molecular formula C7H16O2 B2726500 2-Methyl-2-propoxypropan-1-ol CAS No. 75567-11-2

2-Methyl-2-propoxypropan-1-ol

Cat. No.: B2726500
CAS No.: 75567-11-2
M. Wt: 132.203
InChI Key: VRGYCUCZXWEJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-propoxypropan-1-ol is an organic compound with the molecular formula C7H16O2. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three other carbon atoms. This compound is known for its applications in various chemical processes and industries due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-propoxypropan-1-ol can be synthesized through the reaction of 2-methylpropene with propylene oxide in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reaction with hydrogen halides (HX) can yield alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrogen halides (HX) under reflux conditions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2-Methyl-2-propoxypropan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it valuable in the synthesis of complex organic molecules.

    Biology: The compound is used in the preparation of biological samples and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propoxypropan-1-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the properties of the compounds it reacts with. The pathways involved include nucleophilic substitution and elimination reactions, where the hydroxyl group plays a crucial role.

Comparison with Similar Compounds

    2-Methyl-2-butanol: Another tertiary alcohol with similar properties but a different alkyl group.

    2-Methyl-2-propanol: A simpler tertiary alcohol with a shorter carbon chain.

Uniqueness: 2-Methyl-2-propoxypropan-1-ol is unique due to its propoxy group, which imparts distinct chemical and physical properties compared to other tertiary alcohols. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.

Properties

IUPAC Name

2-methyl-2-propoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-4-5-9-7(2,3)6-8/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGYCUCZXWEJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Methyl-2-propoxypropanol was prepared according to a modified method described in U.S. Pat. No. 3,652,579. A slurry consisting of 2-bromo-2-methyl-1,1-dipropoxypropane obtained from Example 2(a) (6.5 g, 0.026 mol), potassium hydrogen tartrate (4.8 g, 0.026 mol) in water (75 mL) was heated at reflux for 7 h. A distillation set-up was mounted and the liquid that was distilled between 82-90° C. was collected. The organic phase was separated. The obtained crude product (1.9 g, 56%) was used without further purification.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
potassium hydrogen tartrate
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.